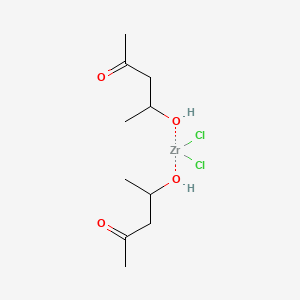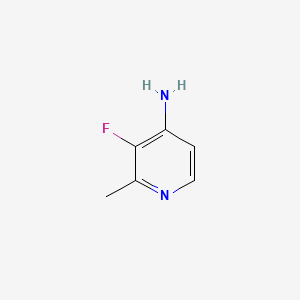
h-d-Glu(OtBu)-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO4 and its molecular weight is 253.723. The purity is usually 95%.
BenchChem offers high-quality (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
H-D-Glu(OtBu)-OMe.HCl: , auch bekannt als ®-5-tert-Butyl-1-methyl-2-aminopentanedioat-Hydrochlorid, ist ein Derivat der Glutaminsäure. Hier finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen, die sich auf sechs einzigartige Bereiche konzentriert:
Ergogene Nahrungsergänzungsmittel
Diese Verbindung wurde als ergogenes Nahrungsergänzungsmittel verwendet, um die Sekretion anaboler Hormone zu beeinflussen, Kraftstoff während des Trainings zu liefern, die mentale Leistung während stressbedingter Aufgaben zu verbessern und trainingsbedingte Muskelschäden zu verhindern .
Synthesegerüst
Es dient als Gerüst für die Synthese komplexer Verbindungen und stellt einen vielseitigen Baustein bei der Herstellung von Forschungschemikalien und Spezialchemikalien dar .
Chemische Reaktionen
This compound ist hochreaktiv und kann in Reaktionen verwendet werden, die Metallsalze oder organische Reagenzien beinhalten .
Artenübergreifende Proteinktivität
Es könnte an Studien beteiligt sein, die die artenübergreifende Aktivität von Proteinen untersuchen, wie z. B. menschliche Zytokine, die Reaktionen in Mauszelllinien hervorrufen und umgekehrt .
Wirkmechanismus
Target of Action
H-D-Glu(OtBu)-OMe.HCl, also known as ®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride or 5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride, is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation .
Mode of Action
The compound is known to influence the secretion of anabolic hormones . These hormones are responsible for the growth and development of muscle tissues. By influencing their secretion, this compound can potentially enhance muscle growth and performance .
Biochemical Pathways
This compound, being a derivative of glutamic acid, may be involved in the glutamate metabolic pathway . This pathway is crucial for the synthesis and degradation of glutamate, a key neurotransmitter in the central nervous system .
Pharmacokinetics
The pharmacokinetic properties of H-D-Glu(OtBu)-OMeAs a derivative of glutamic acid, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects make it beneficial as an ergogenic dietary substance .
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679345 |
Source


|
| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-36-0 |
Source


|
| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
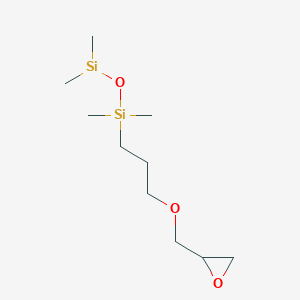

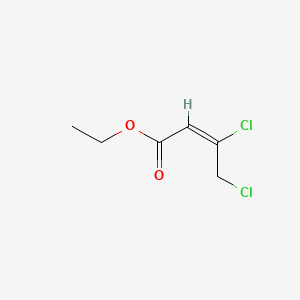
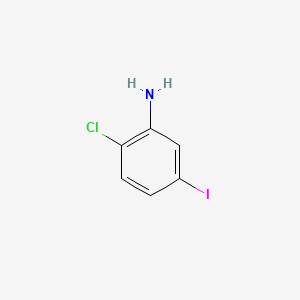
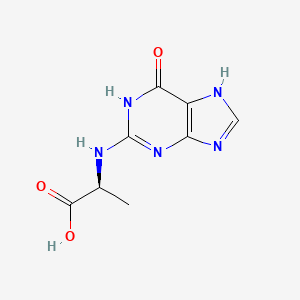
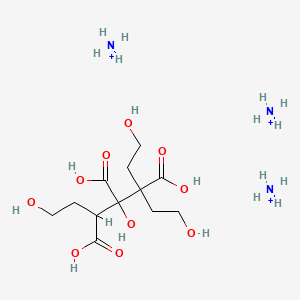
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)
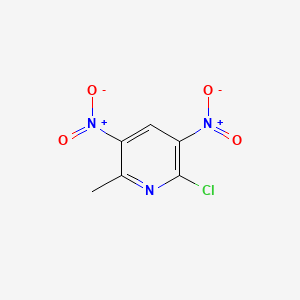
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
